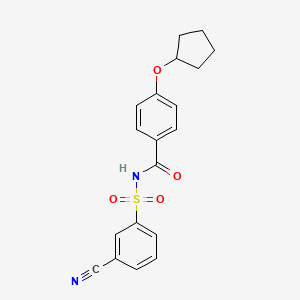
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a 3-cyanophenyl ring and a cyclopentyloxy group linked to a benzamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-cyanophenylsulfonyl chloride with 4-cyclopentyloxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated purification systems are often employed to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Mecanismo De Acción
The mechanism of action of N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The nitrile group can also participate in interactions with nucleophilic sites on proteins, further modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chlorophenyl)sulfonyl-4-cyclopentyloxybenzamide
- N-(3-bromophenyl)sulfonyl-4-cyclopentyloxybenzamide
- N-(3-methylphenyl)sulfonyl-4-cyclopentyloxybenzamide
Uniqueness
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide is unique due to the presence of the nitrile group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable for specific applications where the nitrile functionality is crucial for the desired chemical or biological activity .
Propiedades
IUPAC Name |
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c20-13-14-4-3-7-18(12-14)26(23,24)21-19(22)15-8-10-17(11-9-15)25-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQYIWCIJYCDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
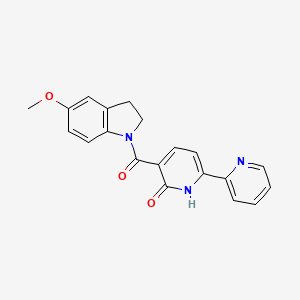
![N-[(4-hydroxyphenyl)methyl]-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7623676.png)
![5-chloro-4-[cyclopropylmethyl(methyl)amino]-1H-pyridazin-6-one](/img/structure/B7623685.png)
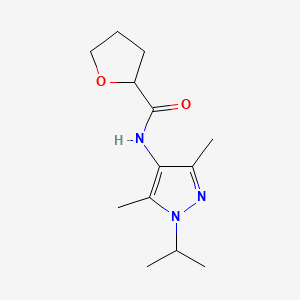
![N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7623707.png)
![4-(Oxolan-3-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7623715.png)
![1-(2,4-difluorophenyl)-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanol](/img/structure/B7623720.png)
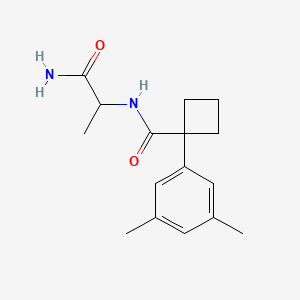
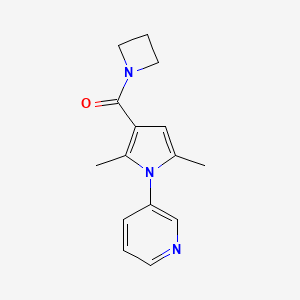
![4-(Oxan-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7623736.png)
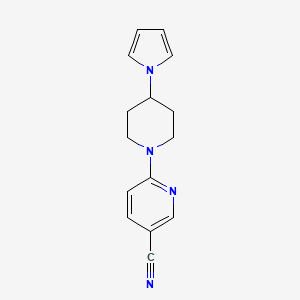
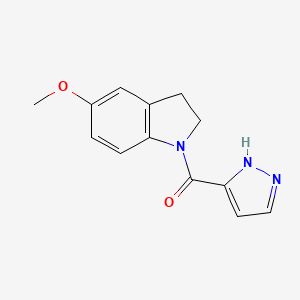
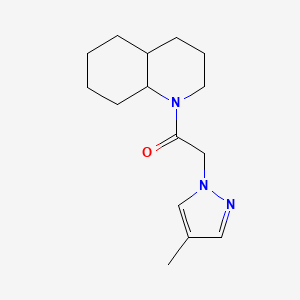
![1-[2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7623773.png)
